2-(Cyclohex-1-en-1-yl)butanoic acid

Übersicht

Beschreibung

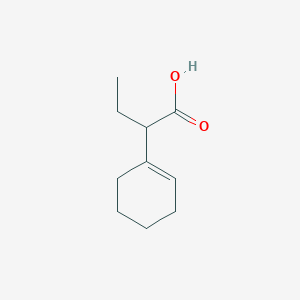

2-(Cyclohex-1-en-1-yl)butanoic acid is an organic compound characterized by a cyclohexene ring attached to a butanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohex-1-en-1-yl)butanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic oxidation of cyclohexene. This process can be carried out using hydrogen peroxide and vanadium catalysts, which offer efficient and scalable production routes .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclohex-1-en-1-yl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.

Substitution: The compound can participate in substitution reactions, where functional groups on the cyclohexene ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of cyclohexanone or cyclohexane carboxylic acid.

Reduction: Formation of 2-(Cyclohexyl)butanoic acid.

Substitution: Formation of halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

2-(Cyclohex-1-en-1-yl)butanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 2-(Cyclohex-1-en-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Cyclohex-1-ene-1-boronic acid

- Cyclohex-1-en-1-yl)acetic acid

- Cyclohex-1-en-1-yl)-2-hydroxyacetic acid

Uniqueness

Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various synthetic and industrial processes .

Biologische Aktivität

Potential Therapeutic Applications

2-(Cyclohex-1-en-1-yl)butanoic acid has been investigated for several potential therapeutic applications:

Anti-inflammatory Properties

The compound has shown promise in modulating inflammatory pathways, potentially offering a new avenue for treating inflammatory conditions.

Antioxidant Activity

Research suggests that this compound may possess antioxidant properties, which could be beneficial in combating oxidative stress-related disorders.

Antimicrobial Potential

While not directly studied, structurally similar compounds have demonstrated antimicrobial activities, suggesting a potential area for further investigation .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways:

- Receptor Binding : The compound can act as a ligand, binding to receptors or enzymes and modulating their activity.

- Pathway Modulation : Depending on the specific application, it may influence various biological pathways, including those involved in inflammation and oxidative stress.

Comparative Studies

To better understand the unique properties of this compound, it's helpful to compare it with similar compounds:

| Compound | Structural Similarity | Biological Activity Comparison |

|---|---|---|

| Cyclohex-1-ene-1-boronic acid | Similar cyclohexene ring | May have different receptor affinities |

| (Cyclohex-1-en-1-yl)acetic acid | Similar core structure | Potentially similar anti-inflammatory properties |

| (Cyclohex-1-en-1-yl)-2-hydroxyacetic acid | Additional hydroxyl group | May exhibit enhanced antioxidant activity |

This comparison highlights the unique balance of stability and reactivity that this compound offers, making it suitable for various synthetic and industrial processes.

Research Findings

A study conducted on structurally similar compounds provided insights into the potential biological activities of this compound:

Case Study: Antimycobacterial Activity

In a series of substituted quinoline-2-carboxamides and naphthalene-2-carboxamides, compounds with similar structural elements to this compound showed significant antimycobacterial activity .

Key findings:

- N-Cycloheptylquinoline-2-carboxamide and N-cyclohexylquinoline-2-carboxamide demonstrated higher activity against M. tuberculosis than standard drugs isoniazid and pyrazinamide.

- 2-(pyrrolidin-1-ylcarbonyl)quinoline and 1-(2-naphthoyl)pyrrolidine showed enhanced activity against M. kansasii and M. avium paratuberculosis.

- The most effective antimycobacterial compounds exhibited low toxicity against human monocytic leukemia THP-1 cell line .

While these results are not directly applicable to this compound, they suggest potential avenues for further research into its antimicrobial properties.

Toxicological Considerations

Understanding the safety profile of this compound is crucial for its potential therapeutic applications. While specific toxicological data for this compound is limited, studies on related compounds provide some insights:

Genotoxicity : Data on the structurally similar α-terpineol acetate suggest that this compound is not expected to be genotoxic .

Skin Sensitization : Studies on terpinyl acetate indicate that this compound is likely not a concern for skin sensitization .

Reproductive Toxicity : Research on terpineol, a related compound, established a No Observed Adverse Effect Level (NOAEL) of 250 mg/kg/day for reproductive toxicity .

These findings, while not directly applicable, suggest a potentially favorable safety profile for this compound, warranting further specific toxicological studies.

Eigenschaften

IUPAC Name |

2-(cyclohexen-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h6,9H,2-5,7H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVMRSOUDHXLMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CCCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90289302 | |

| Record name | 2-(cyclohex-1-en-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6627-68-5 | |

| Record name | NSC60217 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(cyclohex-1-en-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.